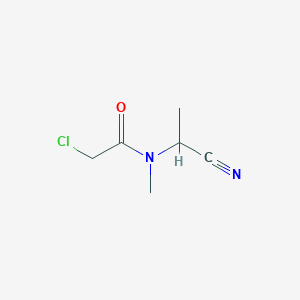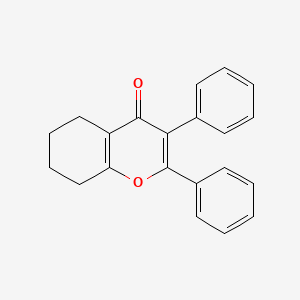
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its tetrahydro structure and the presence of two phenyl groups, which contribute to its unique chemical properties.
準備方法
The synthesis of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and catalytic hydrogenation to achieve the tetrahydro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reaction.
化学反応の分析
4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar compounds to 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- include other benzopyrans and flavonoids. These compounds share a common benzopyran core but differ in their substituents and degree of saturation. For instance:
4H-1-Benzopyran-4-one: Lacks the tetrahydro structure and phenyl groups, leading to different chemical properties and biological activities.
2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but with different substituents, affecting its reactivity and applications.
Flavonoids: A large class of compounds with diverse biological activities, often used in medicinal chemistry and natural product research.
The uniqueness of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
61579-94-0 |
|---|---|
分子式 |
C21H18O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
2,3-diphenyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C21H18O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChIキー |
VALUVEYCAFHTHO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


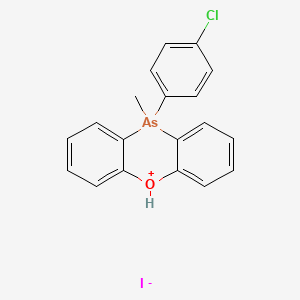
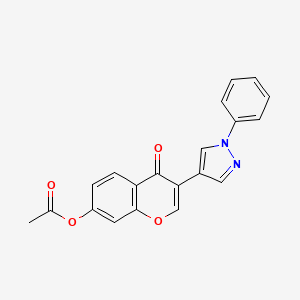
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
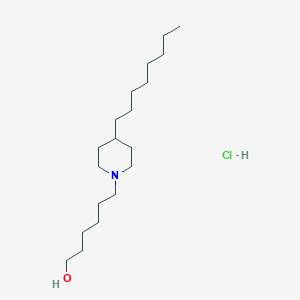
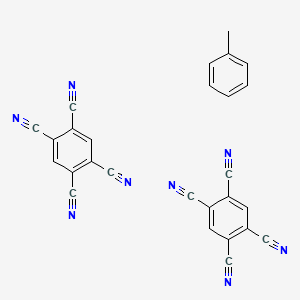
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)

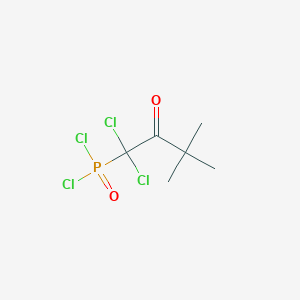
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
